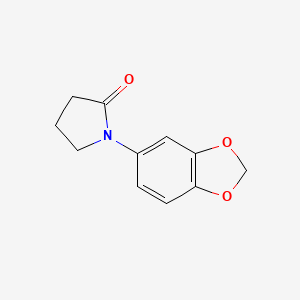
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone
Cat. No. B8812552
Key on ui cas rn:
84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04491591
Procedure details


4-Chlorobutyryl chloride (1095.5 g, 7.77 mole) was added at 10°-25° C. to a mixture of 3,4-(methylenedioxy)aniline (1000.0 g, 7.29 mole), triethylamine (749.0 g, 7.40 mole) and methylene chloride (25000 mL). After stirring for 18 hours at ambient temperature ether was added and the butyramide intermediate was filtered then reslurried in water. The damp butyramide was combined with methylene chloride (10 L), 50% w/w aqueous sodium hydroxide (2000.0 g, 25.0 mole) and benzyltriethylammonium chloride (50.0 g, 0.22 mole). After stirring for 2.5 hours at ambient temperature the mixture was diluted with water and the aqueous layer was then separated. The methylene chloride layer was washed with water, decolorized with Darco G-60 and Filtrol #19, then vacuum concentrated. Ether was added to the concentrate. The mixture was chilled and the solids were collected and recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which was one spot on tlc analysis.









Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[CH2:8]1[O:17][C:16]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=2[O:9]1.C(N(CC)CC)C.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C(Cl)Cl.CCOCC>[O:17]1[C:16]2[CH:15]=[CH:14][C:12]([N:13]3[CH2:2][CH2:3][CH2:4][C:5]3=[O:6])=[CH:11][C:10]=2[O:9][CH2:8]1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1095.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
|
Name
|
|
|
Quantity
|
749 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2000 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2.5 hours at ambient temperature the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the butyramide intermediate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was then separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride layer was washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
vacuum concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether was added to the concentrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was chilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1COC2=C1C=CC(=C2)N2C(CCC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
